Methyl 2-methyl-2-(naphthalen-2-yl)propanoate is an organic compound with the molecular formula and a molecular weight of approximately 228.29 g/mol. This compound features a propanoate functional group attached to a naphthalene ring, specifically at the 2-position, along with a methyl group at the 2-position of the propanoate. The structure can be represented by the following SMILES notation: CC(C(=O)OC)c1cccc2c1cccc2. This compound is part of a broader category of esters and is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
These reactions are significant in synthetic organic chemistry, allowing for the modification and functionalization of this compound.
Several methods can be employed to synthesize methyl 2-methyl-2-(naphthalen-2-yl)propanoate:
Methyl 2-methyl-2-(naphthalen-2-yl)propanoate has potential applications in various fields:
Interaction studies involving methyl 2-methyl-2-(naphthalen-2-yl)propanoate could focus on its binding affinity to biological targets or its reactivity with other chemical entities. Such studies are crucial for understanding its potential therapeutic effects and safety profile. For example, examining how it interacts with enzymes involved in metabolic pathways could provide insights into its pharmacokinetics.
Several compounds share structural similarities with methyl 2-methyl-2-(naphthalen-2-yl)propanoate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(naphthalen-2-yl)propanoate | Lacks the additional methyl group at the propanoate position | |
| Methyl 3-(naphthalen-1-yl)propanoate | Different substitution on naphthalene ring | |
| Methyl 4-(naphthalen-1-yl)butanoate | Longer carbon chain compared to propanoate |
Methyl 2-methyl-2-(naphthalen-2-yl)propanoate stands out due to its specific arrangement of substituents on both the naphthalene ring and the propanoate group, which may influence its biological activity and chemical reactivity differently than its analogs.